molecular formula C2H4N2O2 B075220 Formylurea CAS No. 1190-24-5

Formylurea

Cat. No.: B075220
CAS No.: 1190-24-5
M. Wt: 88.07 g/mol
InChI Key: JOWMUPQBELRFRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Formylurea can be synthesized through the reaction of formic acid with urea. The process typically involves heating the reactants in the presence of a catalyst. The reaction can be represented as follows:

HCOOH+NH₂CONH₂HCONHCONH₂+H₂O\text{HCOOH} + \text{NH₂CONH₂} \rightarrow \text{HCONHCONH₂} + \text{H₂O} HCOOH+NH₂CONH₂→HCONHCONH₂+H₂O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where formic acid and urea are fed into a reaction vessel. A catalyst is added to facilitate the reaction, and the mixture is heated and stirred to ensure complete conversion. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Formylurea undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to formic acid and urea.

    Oxidation: It can be oxidized to produce carbon dioxide and ammonia.

    Substitution: The formyl group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed:

    Hydrolysis: Formic acid and urea.

    Oxidation: Carbon dioxide and ammonia.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Formylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of resins and plastics.

Mechanism of Action

The mechanism by which formylurea exerts its effects involves its interaction with various molecular targets. In biological systems, it can participate in formylation reactions, modifying proteins and other biomolecules. This modification can alter the function and activity of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Formylurea is similar to other urea derivatives such as:

    Methylurea: Where a methyl group replaces one hydrogen atom.

    Ethylurea: Where an ethyl group replaces one hydrogen atom.

    Phenylurea: Where a phenyl group replaces one hydrogen atom.

Properties

IUPAC Name

N-carbamoylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O2/c3-2(6)4-1-5/h1H,(H3,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWMUPQBELRFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152287
Record name Formylurea
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Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-24-5
Record name Formylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-24-5
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Record name Formylurea
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Record name Formylurea
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60514
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Record name Formylurea
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Record name Formylurea
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Record name FORMYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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